molecular formula C24H18ClFN2O5 B2823457 N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide CAS No. 888467-17-2

N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2823457
M. Wt: 468.87
InChI Key: WZTSDEZUEYDDGA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name you provided suggests that this compound is a benzofuran derivative with several functional groups.



Synthesis Analysis

The synthesis of a compound usually involves several steps, each requiring specific reagents and conditions. Without specific information, it’s hard to detail the synthesis of this compound. However, based on its structure, it might involve the formation of the benzofuran ring, followed by various substitution reactions.



Molecular Structure Analysis

This would involve analyzing the compound’s structure, including its functional groups and stereochemistry. Tools like NMR, IR, and X-ray crystallography are often used.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The functional groups present in the molecule would largely determine its reactivity.



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure.


Scientific Research Applications

Discovery and Characterization of Kinase Inhibitors

Compounds with similar structural motifs have been identified as potent and selective inhibitors of the Met kinase superfamily. For example, the compound BMS-777607 demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, highlighting the potential of such compounds in cancer therapeutics (G. M. Schroeder et al., 2009).

Antimicrobial and Docking Studies

Derivatives with related structures have been synthesized and evaluated for antimicrobial properties. Docking studies of such compounds can provide insights into their mechanism of action and potential applications in developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Antipathogenic Activity

Thiourea derivatives, which share some structural features with the compound , have been synthesized and tested for their interaction with bacterial cells. These studies suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Synthesis and Biological Evaluation of Anticancer Agents

Research has been conducted on the synthesis and biological evaluation of derivatives as potential cytotoxic agents against various human cancer cell lines. Such studies are crucial for understanding the therapeutic potential of these compounds in cancer treatment (A. Aliabadi et al., 2010).

Development of Radioligands for Medical Imaging

Fluorinated derivatives of certain compounds have been synthesized for use as radioligands in medical imaging, particularly for studying specific receptors in the brain. This highlights the role of such compounds in advancing diagnostic techniques and understanding neurological conditions (Ming-Rong Zhang et al., 2003).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often a good source of this information.


Future Directions

This would involve predicting potential applications for the compound based on its properties and effects. This could include medicinal uses, uses in materials science, etc.


Please consult with a chemist or a relevant expert for more specific and accurate information.


properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5/c1-31-15-5-4-6-16(12-15)32-13-21(29)28-22-17-7-2-3-8-20(17)33-23(22)24(30)27-14-9-10-19(26)18(25)11-14/h2-12H,13H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTSDEZUEYDDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

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